(2R,4S,5R)-2,5,6-trihydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexanal
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Overview
Description
3-O-Rhamnopyranosyl-4-O-glucopyranosyl-galactopyranose is a complex carbohydrate compound composed of three sugar molecules: rhamnopyranose, glucopyranose, and galactopyranose
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-Rhamnopyranosyl-4-O-glucopyranosyl-galactopyranose typically involves glycosylation reactions. One common method is the sequential glycosylation of the sugar units using glycosyl donors and acceptors. The reaction conditions often include the use of catalysts such as trifluoroacetic acid or trichloroacetic acid to promote the glycosylation process .
Industrial Production Methods
Industrial production of this compound may involve the use of enzymatic methods to achieve higher yields and specificity. Enzymes such as glycosyltransferases can be employed to catalyze the transfer of sugar moieties to the acceptor molecules, resulting in the formation of the desired compound .
Chemical Reactions Analysis
Types of Reactions
3-O-Rhamnopyranosyl-4-O-glucopyranosyl-galactopyranose can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the sugar units can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl groups in the sugar units can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its role in cell signaling and recognition processes.
Industry: It is used in the production of natural sweeteners and other food additives.
Mechanism of Action
The mechanism of action of 3-O-Rhamnopyranosyl-4-O-glucopyranosyl-galactopyranose involves its interaction with specific molecular targets and pathways. For example, in cancer cells, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to reduced tumor growth .
Comparison with Similar Compounds
Similar Compounds
- Diosgenin 3-O-α-L-rhamnopyranosyl-(1→2)-[β-D-glucopyranosyl-(1→4)]-β-D-glucopyranoside
- Laxogenin 3-O-α-L-rhamnopyranosyl-(1→2)-[β-D-glucopyranosyl-(1→4)]-β-D-glucopyranoside
Uniqueness
3-O-Rhamnopyranosyl-4-O-glucopyranosyl-galactopyranose is unique due to its specific combination of sugar units and the resulting biological activities.
Properties
CAS No. |
114030-60-3 |
---|---|
Molecular Formula |
C18H32O15 |
Molecular Weight |
488.4 g/mol |
IUPAC Name |
(2R,4S,5R)-2,5,6-trihydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexanal |
InChI |
InChI=1S/C18H32O15/c1-5-9(24)11(26)13(28)17(30-5)32-15(6(22)2-19)16(7(23)3-20)33-18-14(29)12(27)10(25)8(4-21)31-18/h2,5-18,20-29H,3-4H2,1H3/t5-,6-,7+,8+,9-,10+,11+,12-,13+,14+,15?,16-,17-,18+/m0/s1 |
InChI Key |
OVYANALZSAYBOJ-DKANTVEISA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC([C@H](C=O)O)[C@H]([C@@H](CO)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC(C(C=O)O)C(C(CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC(C(C=O)O)C(C(CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O |
Synonyms |
(3-O-alpha-L-rhamnopyranosyl)-(4-O-alpha-D-glucopyranosyl)-alpha-D-galactopyranose (3-O-alpha-L-rhamnopyranosyl)-(4-O-beta-D-glucopyranosyl)-alpha-D-galactopyranose 3-O-rhamnopyranosyl-4-O-glucopyranosyl-galactopyranose 3-RGG |
Origin of Product |
United States |
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